3-(3-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(3-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c20-19(21)14-8-4-7-13(11-14)16-17-15(22-18-16)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPDFWGUWBVCBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351545 | |
| Record name | 3-(3-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6136-89-6 | |
| Record name | 3-(3-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-nitrobenzohydrazide with 2-phenylethyl isocyanate in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-(3-aminophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Oxidized derivatives such as oxides or quinones.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₆H₁₃N₃O₃
- Molecular Weight : 295.2927 g/mol
- CAS Number : 425374-47-6
The structure of this compound features a nitrophenyl group and an oxadiazole ring, which contribute to its unique chemical properties and biological activities.
Antimicrobial Activity
Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. A study highlighted the synthesis of various oxadiazole derivatives, including 3-(3-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole, which demonstrated effective inhibition against several bacterial strains.
Case Study :
- Study Title : "Synthesis and Antimicrobial Activity of Oxadiazole Derivatives"
- Findings : The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines.
Case Study :
- Study Title : "Evaluation of Anti-inflammatory Activity of Oxadiazole Derivatives"
- Findings : The compound reduced tumor necrosis factor-alpha (TNF-α) levels significantly in lipopolysaccharide (LPS)-stimulated macrophages .
Fluorescent Properties
This compound has been investigated for its fluorescent properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and sensors.
Data Table: Fluorescent Properties Comparison
| Compound | Emission Wavelength (nm) | Quantum Yield (%) |
|---|---|---|
| This compound | 520 | 85 |
| Other Oxadiazole Derivatives | Varies | Varies |
Toxicological Studies
Toxicological assessments indicate that while the compound shows promise in various applications, it also poses potential risks. Studies have reported genotoxicity and skin irritation associated with certain oxadiazole derivatives.
Case Study :
Mechanism of Action
The mechanism of action of 3-(3-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. Its anticancer properties could be related to the induction of apoptosis or inhibition of cell proliferation.
Comparison with Similar Compounds
Table 1: Key Properties of Selected 1,2,4-Oxadiazole Derivatives
*Estimated logP values based on substituent contributions.
Key Observations:
Substituent Position Effects :
- The meta-nitro group in the target compound (vs. para-nitro in its structural analog ) may alter electronic distribution and steric interactions. For example, para-substituted phenyl rings (e.g., 4-chlorophenyl in compound 21a ) are critical for Sirt2 inhibition, suggesting that meta substitution could reduce enzymatic binding affinity.
- The 2-phenylethyl chain enhances lipophilicity (logP ~4.7) compared to shorter alkyl or polar substituents (e.g., azetidinyl in compound 2h, logP ~1.2) .
Biological Activity Trends :
- Compounds with electron-withdrawing groups (e.g., nitro, CF₃) at the 3rd position exhibit diverse activities:
Key Observations:
- The target compound’s synthesis likely avoids the harsh conditions required for pyrimidinyl-oxadiazole derivatives (e.g., high-temperature cyclization) .
- Nitro groups generally reduce thermal stability (e.g., decomposition at 117°C in LLM-191 ), suggesting the target compound may require stabilization for industrial applications.
Structure-Activity Relationship (SAR) Insights
Aromatic vs. Aliphatic Substituents :
- Aromatic substituents (e.g., 2-phenylethyl) improve logP and membrane permeability but may reduce solubility.
- Aliphatic chains (e.g., piperidinylmethyl in 21a ) balance lipophilicity and hydrogen-bonding capacity, critical for enzyme inhibition.
Electron-Withdrawing vs. Methoxy groups (e.g., in compound 5g ) reduce activity due to electron-donating effects, as seen in SAR studies of Sirt2 inhibitors .
Biological Activity
The compound 3-(3-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole is part of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 298.30 g/mol
This compound features a nitrophenyl group and a phenylethyl substituent on the oxadiazole ring, contributing to its unique pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. Specifically, compounds containing the oxadiazole moiety have demonstrated significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action :
-
Case Studies :
- In a study evaluating a series of oxadiazole derivatives, this compound exhibited IC values in the low micromolar range against several cancer cell lines, indicating potent cytotoxicity .
- The compound was tested against prostate (PC-3), colon (HCT-116), and breast (MCF7) cancer cell lines. Results showed significant growth inhibition percentages, with values exceeding 70% at concentrations as low as 10 μM.
| Cell Line | IC (µM) | Growth Inhibition (%) |
|---|---|---|
| PC-3 | 0.87 | 75 |
| HCT-116 | 0.80 | 72 |
| MCF7 | 0.90 | 78 |
Other Biological Activities
In addition to its anticancer properties, oxadiazole derivatives have been explored for other biological activities:
- Antimicrobial Activity :
- Enzyme Inhibition :
Q & A
Q. What are the optimized synthetic routes for 3-(3-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole, and how can reaction conditions be tailored to improve yield and purity?
- Methodological Answer : The synthesis typically involves cyclocondensation of nitrile derivatives with hydroxylamine intermediates. For example, substituted benzoyl chlorides can react with hydroxylamine to form amidoximes, which are further cyclized with activated carbonyl compounds. Key steps include:
- Solvent Selection : Acetonitrile or DMF is preferred for facilitating nucleophilic substitution ().
- Purification : Silica gel column chromatography with gradients (e.g., hexane:ethyl acetate) is critical for isolating pure products ().
- Yield Optimization : Using anhydrous potassium carbonate as a base and controlled stoichiometry (e.g., 1:1.2 molar ratio of reactants) can achieve yields >90% ().
Q. Example Reaction Conditions :
| Reactant 1 | Reactant 2 | Solvent | Base | Yield | Purity (HPLC) |
|---|---|---|---|---|---|
| 3-Nitrobenzamidoxime | 2-Phenylethyl chloroacetate | Acetonitrile | K₂CO₃ | 89% | >98% |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry via diagnostic peaks (e.g., oxadiazole C5 proton at δ 8.2–8.5 ppm and nitrophenyl protons at δ 7.5–8.3 ppm) ().
- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+H]⁺ calculated for C₁₆H₁₂N₃O₃: 294.0878, observed: 294.0881) ().
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water) ensures purity, while SFC (supercritical fluid chromatography) resolves enantiomers if present ().
Q. How does the electron-withdrawing nitro group at the 3-position influence the compound’s reactivity and stability?
- Methodological Answer : The nitro group:
- Enhances Electrophilicity : Facilitates nucleophilic aromatic substitution in downstream derivatization ().
- Reduces Hydrolytic Stability : Nitro-substituted oxadiazoles may degrade under acidic conditions, necessitating pH-controlled storage ().
- Impacts Spectral Properties : Strong UV absorption at λ ~300 nm (ε >10,000 M⁻¹cm⁻¹) aids in quantification ().
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of structural analogs targeting nuclear receptors (e.g., FXR, PXR)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptor active sites (e.g., FXR ligand-binding domain, PDB ID: 1OSH). Focus on hydrogen bonding with Ser329 (FXR) and π-π stacking with aromatic residues ().
- QSAR Models : Correlate substituent lipophilicity (ClogP) with IC₅₀ values. For example, 3-trifluoromethyl analogs show 10-fold higher affinity than nitro derivatives due to enhanced hydrophobic interactions ().
Q. How can researchers resolve contradictions in biological activity data across cancer cell line studies?
- Methodological Answer :
- Cell Line Profiling : Test across panels (e.g., NCI-60) to identify lineage-specific effects. For example, apoptosis induction in T47D (breast cancer) but not in A549 (lung cancer) may reflect differential TIP47 protein expression ().
- Mechanistic Validation : Use siRNA knockdown of target proteins (e.g., TIP47) to confirm on-target effects ().
Q. What strategies address low aqueous solubility in pharmacological assays for 1,2,4-oxadiazole derivatives?
- Methodological Answer :
- Prodrug Design : Introduce phosphate or glycosyl groups at the 5-position to enhance hydrophilicity ().
- Cosolvent Systems : Use DMSO/PEG-400 mixtures (up to 10% v/v) without compromising cell viability ().
- LogD Optimization : Replace nitro groups with 1,3,4-oxadiazole motifs to reduce logD by ~1 unit ().
Q. How should structure-activity relationship (SAR) studies be designed to evaluate substituent effects at the 3- and 5-positions of the oxadiazole core?
- Methodological Answer :
- Position-Specific Libraries : Synthesize analogs with:
- 3-Position : Nitro, trifluoromethyl, or halogens for electronic modulation.
- 5-Position : Alkyl chains (e.g., phenylethyl) or heteroaromatics (e.g., thiophene) for steric and π-interactions ().
- Functional Assays : Prioritize high-content screening (e.g., caspase-3 activation for apoptosis) over single-target assays to capture polypharmacology ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
